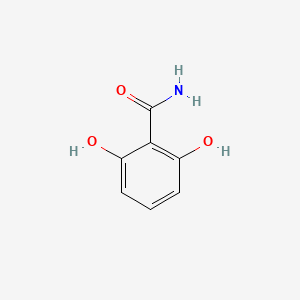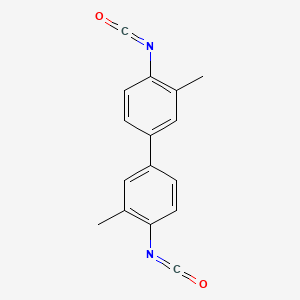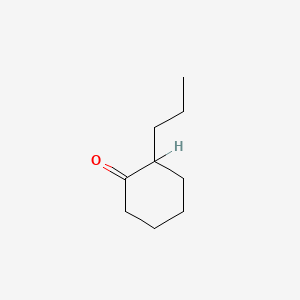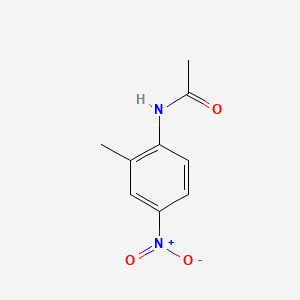
3-Chlorocyclopentene
Descripción general
Descripción
3-Chlorocyclopentene is an organic compound with the molecular formula C5H7Cl . It has a molecular weight of 102.562 Da .
Molecular Structure Analysis
The molecular structure of 3-Chlorocyclopentene consists of a five-membered ring with one chlorine atom attached . The exact structure can be represented by the InChI code:InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h1,3,5H,2,4H2 . Physical And Chemical Properties Analysis
3-Chlorocyclopentene has a density of 1.1±0.1 g/cm3, a boiling point of 120.7±9.0 °C at 760 mmHg, and a vapor pressure of 18.1±0.2 mmHg at 25°C . The enthalpy of vaporization is 34.4±3.0 kJ/mol, and the flash point is 8.7±4.5 °C . The index of refraction is 1.483, and the molar refractivity is 27.9±0.4 cm3 .Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification : 3-Chlorocyclopentene has been used as an initiator in the quasi-living cationic polymerization of isobutene. This has enabled the synthesis of polyisobutenes with molecular weights ranging from 300 to 60,000 Daltons. The polymer was further modified through selective hydrosilation and dimerized using a furan coupling agent, yielding polymers with a cyclopentene head- and tail group. This illustrates its utility in tailoring the properties of polymers for specific applications (Lange, Rath, & Lang, 2004).
Organic Synthesis : 3-Chlorocyclopentene is also significant in the field of organic synthesis. For instance, it is used in the preparation of cyclopentadiene, a key intermediate in various organic reactions. The versatility of 3-Chlorocyclopentene in such synthetic processes highlights its importance in the production of various organic compounds (Moffett, 2003).
Atmospheric Chemistry : In atmospheric chemistry, the reactions of 3-Chlorocyclopentene with tropospheric oxidants have been studied. These reactions are crucial in understanding the atmospheric fate of this compound and its impact on environmental chemistry. The research found that the reactions with Cl, OH, and O3 are significant, affecting the compound's atmospheric lifetime and degradation pathways (Sharma et al., 2019).
Chemical Transport Modeling : Methyl chloride (CH3Cl), a related compound, has been studied using a 3-D global chemical transport model to estimate its surface fluxes. This research provides insights into the environmental impact of chlorine-containing compounds, including those related to 3-Chlorocyclopentene. It highlights the importance of accurately modeling such compounds to understand their role in atmospheric chemistry and ozone depletion (Xiao et al., 2009; 2001).
- to 3-Chlorocyclopentene, is used in the production of adhesives, pharmaceuticals, herbicides, and fungicides. The development of continuous flow procedures for its production demonstrates the evolving methods in chemical synthesis to enhance safety and efficiency, which can be relevant to the handling of 3-Chlorocyclopentene as well (Movsisyan et al., 2018).
Environmental and Health Impact Studies : Studies involving related chlorine compounds like Chloroform (CHCl3) and Methyl chloride (CH3Cl) provide insight into the potential environmental and health impacts of 3-Chlorocyclopentene. For instance, research on chloroform's oxidative stress effects on human erythrocytes and the global emissions and atmospheric chemistry of methyl chloride helps in understanding the broader implications of chlorinated compounds in the environment and health (Ali, Ahmad, & Mahmood, 2016).
Isotopic Studies for Environmental Monitoring : Isotopic measurements, like those performed for chlorine in environmental samples, can be crucial for tracking and understanding the environmental behavior of 3-Chlorocyclopentene. Such studies provide a basis for assessing the distribution and transformation of chlorine-containing compounds in various environmental compartments (Godon et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
3-chlorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSWJRSLXCPGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10914700 | |
| Record name | 3-Chlorocyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10914700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorocyclopentene | |
CAS RN |
96-40-2 | |
| Record name | 3-Chlorocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentene, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorocyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10914700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorocyclopent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 3-Chlorocyclopentene serves as a versatile building block in organic synthesis and polymer chemistry.
- Polymerization Initiator: It acts as an initiator in the cationic polymerization of isobutene, enabling the synthesis of polyisobutenes with controlled molecular weights and narrow molecular weight distributions [].
- Organic Synthesis: It's employed in various reactions, such as alkylations [], to construct complex molecules. For example, it is used in the synthesis of enantiomerically pure cyclopent-2-ene-1-carboxylic acid and (cyclopent-2-enyl)acetic acid [].
A: The interaction between 3-Chlorocyclopentene and Tungsten Hexachloride (WCl6) is a complex process involving multiple intermediates []. This reaction is significant because it's believed to generate species capable of initiating the polymerization of cyclopentene. Gas chromatography analysis reveals the formation of various products, including 3-chlorocyclopentene, suggesting a complex reaction mechanism [].
A: 3-Chlorocyclopentene is a crucial starting material in the multi-step synthesis of bicyclo[3.3.0]octa-3,7-dien-2,6-dione []. The process involves the following steps:
a. **Coupling:** 3-Chlorocyclopentene is coupled using magnesium to form 1,1'-bi-2-cyclopentenyl [].b. **Ozonolysis and Oxidation:** The coupled product undergoes ozonolysis followed by oxidation to yield hexane-1,3,4,6-tetracarboxylic acid [].c. **Esterification and Cyclization:** The tetracarboxylic acid is converted to its tetramethyl ester, which then undergoes a Dieckmann condensation to form a bicyclic diketone [].d. **Decarboxylation and Chlorination:** Decarboxylation followed by chlorination introduces two chlorine atoms to the bicyclic structure [].e. **Ketal Formation and Dehydrochlorination:** Protection of the ketone groups as ketals, followed by dehydrochlorination with potassium tert-butoxide, generates the bicyclo[3.3.0]octa-3,7-dien-2,6-dione diethyleneketal [].f. **Ketal Exchange:** Finally, a ketal exchange reaction yields the target compound, bicyclo[3.3.0]octa-3,7-dien-2,6-dione [].A: Yes, 3-Chlorocyclopentene plays a key role in synthesizing both epimers of L-cyclopentenylglycine, a naturally occurring non-proteinogenic amino acid []. This synthesis involves a condensation reaction with diethyl acetylaminomalonate, followed by deethoxycarbonylation, chromatographic separation, and enzymatic resolution using α-chymotrypsin [].
A: Research indicates the successful synthesis of 3-(4'-Pentenyl)cyclopentene-1 from 3-Chlorocyclopentene-1, demonstrating its utility in creating new monomers []. This novel monomer presents opportunities for the development of new polymeric materials with potentially tailored properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





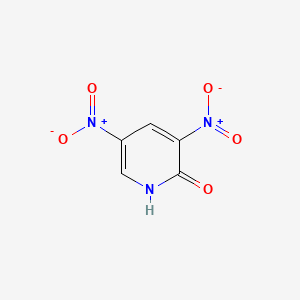
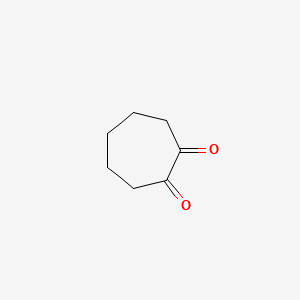

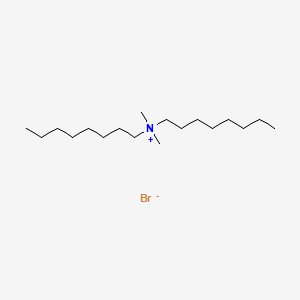

![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)

